molecular formula C12H11ClF3NO3S B12807314 L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- CAS No. 84559-07-9

L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)-

Cat. No.: B12807314
CAS No.: 84559-07-9
M. Wt: 341.73 g/mol
InChI Key: SLUASYVUYSRWTQ-VIFPVBQESA-N
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Description

L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of L-cysteine and a substituted phenyl group attached to the sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The acetylation can be achieved using acetic anhydride or acetyl chloride under basic conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation and substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group or to modify the phenyl substituent.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deacetylated derivatives or modified phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- involves its interaction with various molecular targets and pathways. The acetyl group and the substituted phenyl group can influence the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the compound can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate cellular signaling pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-phenyl-L-cysteine
  • N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
  • N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine

Uniqueness

L-Cysteine, N-acetyl-S-(2(or 5)-chloro-5(or 2)-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

84559-07-9

Molecular Formula

C12H11ClF3NO3S

Molecular Weight

341.73 g/mol

IUPAC Name

(2R)-2-acetamido-3-[2-chloro-5-(trifluoromethyl)phenyl]sulfanylpropanoic acid

InChI

InChI=1S/C12H11ClF3NO3S/c1-6(18)17-9(11(19)20)5-21-10-4-7(12(14,15)16)2-3-8(10)13/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20)/t9-/m0/s1

InChI Key

SLUASYVUYSRWTQ-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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